molecular formula C13H7ClN2O6S2 B4051090 2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No.: B4051090
M. Wt: 386.8 g/mol
InChI Key: JKAGCGGNHPBFQY-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H7ClN2O6S2 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.9434060 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Screening

A series of novel compounds, including derivatives related to "2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide," have been synthesized and screened for their antifungal activity. These compounds demonstrated potent activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship trend (Gupta & Halve, 2015).

Inhibition of Carbonic Anhydrases

Research has explored the inhibition capabilities of nitro-containing benzenesulfonamides on carbonic anhydrase enzymes, particularly those associated with tumors. These studies reveal that certain derivatives are effective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, offering potential for targeting hypoxic tumors (D'Ambrosio et al., 2008).

Chemical Space Exploration

The compound has been applied in solid-phase synthesis to create diverse privileged scaffolds. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates for various chemical transformations, highlighting the compound's versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Antitumor Activity

Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives, including those related to the specified compound, have shown remarkable activity and selectivity toward specific cancer cell lines, suggesting a promising direction for anticancer research (Sławiński & Brzozowski, 2006).

Molecular Electronic Devices

The compound's derivatives have been utilized in the development of molecular electronic devices exhibiting negative differential resistance and high on-off peak-to-valley ratios. This application demonstrates the potential of such compounds in creating advanced electronic components (Chen et al., 1999).

Environmental Applications

Transformations of aromatic compounds by Nitrosomonas europaea have been studied, with benzenesulfonamide derivatives showing potential for environmental remediation through the oxidation of hazardous compounds (Keener & Arp, 1994).

Properties

IUPAC Name

2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O6S2/c14-9-3-2-8(16(18)19)6-12(9)24(20,21)15-7-1-4-10-11(5-7)23-13(17)22-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAGCGGNHPBFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Reactant of Route 5
2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Reactant of Route 6
2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.